2-(Hydroxymethyl)-1H-indole-7-carbonitrile
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Overview
Description
2-(Hydroxymethyl)-1H-indole-7-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a hydroxymethyl group at the second position and a carbonitrile group at the seventh position of the indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1H-indole-7-carbonitrile typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Nitrile Introduction: The carbonitrile group can be introduced via a cyanation reaction using reagents such as cyanogen bromide or sodium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-1H-indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: 2-(Formyl)-1H-indole-7-carbonitrile, 2-(Carboxyl)-1H-indole-7-carbonitrile.
Reduction: 2-(Hydroxymethyl)-1H-indole-7-amine.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(Hydroxymethyl)-1H-indole-7-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carbonitrile groups play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-1H-indole-3-carbonitrile
- 2-(Hydroxymethyl)-1H-indole-5-carbonitrile
- 2-(Hydroxymethyl)-1H-indole-6-carbonitrile
Uniqueness
2-(Hydroxymethyl)-1H-indole-7-carbonitrile is unique due to the specific positioning of the hydroxymethyl and carbonitrile groups, which influence its chemical reactivity and potential applications. Compared to its analogs, this compound may exhibit distinct biological activities and synthetic utility.
Properties
Molecular Formula |
C10H8N2O |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c11-5-8-3-1-2-7-4-9(6-13)12-10(7)8/h1-4,12-13H,6H2 |
InChI Key |
ZPLTZMHJHHGGPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)NC(=C2)CO |
Origin of Product |
United States |
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